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Compound of Interest

Compound Name: DSP-1053

Cat. No.: B8105912 Get Quote

Technical Support Center: DSP-1053
A Guide for Researchers, Scientists, and Drug Development Professionals on Optimizing

Dosage and Mitigating Side Effects

Disclaimer: Development of DSP-1053 appears to have been discontinued after Phase I

clinical trials. This guide is based on available preclinical data and is intended for research and

informational purposes only. No established human dosage or comprehensive safety profile

has been publicly released.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DSP-1053?

A1: DSP-1053 is a dual-acting molecule that functions as a potent serotonin transporter

(SERT) inhibitor and a partial agonist of the 5-HT1A receptor.[1][2][3] Its inhibitory constant (Ki)

for SERT is 1.02 nM, and for the 5-HT1A receptor, it is 5.05 nM.[1][3][4] This dual mechanism is

intended to provide a rapid antidepressant effect with a favorable side effect profile.[1][2]

Q2: What are the primary side effects observed with DSP-1053 in preclinical studies?

A2: The most notable side effects reported in animal studies (rats and Suncus murinus) are

nausea and emesis (vomiting).[1] However, studies have shown that while a single
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administration can induce these effects, repeated administration leads to a significant reduction

in vomiting episodes, suggesting the development of tolerance.[1]

Q3: Has DSP-1053 been tested in humans?

A3: Yes, a Phase I clinical trial (NCT01774747) in healthy volunteers was initiated in December

2012 by Sumitomo Pharma America, Inc.[3] A 2012 pipeline document from Dainippon

Sumitomo Pharma also confirms its progression to Phase I trials in the U.S. for Major

Depressive Disorder.[5] However, the results of this trial have not been publicly disclosed, and

the compound is not listed in the current development pipeline of Sumitomo Pharma,

suggesting that its clinical development may have been halted.

Q4: What is the potential advantage of DSP-1053's dual mechanism?

A4: The combined SERT inhibition and 5-HT1A partial agonism are hypothesized to lead to a

faster onset of antidepressant action compared to traditional Selective Serotonin Reuptake

Inhibitors (SSRIs).[1][2] The 5-HT1A receptor agonism may also contribute to the mitigation of

certain side effects, such as nausea and vomiting, upon repeated dosing.[1]

Q5: Does DSP-1053 have significant off-target activity?

A5: Preclinical studies have shown that DSP-1053 has a high degree of selectivity. At a

concentration of 1 µmol/L, it showed some affinity for the histamine H1 receptor but had weak

affinity (Ki values > 100 nmol/L) for 28 other tested receptors.[4] It did not significantly inhibit

catechol-O-methyltransferase (COMT) or monoamine oxidase-A and -B (MAO-A and MAO-B).

[4]

Q6: How is DSP-1053 metabolized?

A6: DSP-1053 was specifically designed to have a low contribution from the cytochrome P450

2D6 (CYP2D6) enzyme in its metabolism.[2] This is a significant advantage as CYP2D6 is

highly polymorphic in the human population, and reduced reliance on this enzyme can lead to

more predictable pharmacokinetics and fewer drug-drug interactions.[2]
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Issue Encountered Potential Cause Suggested Action

High incidence of emesis after

a single dose in Suncus

murinus or rats.

This is an expected acute

effect of DSP-1053.

- For efficacy studies, consider

a multi-day dosing regimen to

allow for the development of

tolerance. - If assessing acute

effects, ensure the observation

period is sufficient to capture

all emetic episodes (e.g., at

least 60 minutes post-dose). -

Titrate the initial dose to find a

balance between the desired

pharmacological effect and

acceptable acute side effects.

Variability in emetic response

between animals.

- Individual differences in

sensitivity. - Inconsistent

gavage technique leading to

variability in drug absorption.

- Ensure consistent and proper

oral gavage technique. -

Increase the number of

animals per group to account

for individual variability. -

Monitor plasma concentrations

of DSP-1053 to correlate

exposure with emetic

response.

Difficulty in distinguishing

between retching and

vomiting.

These are closely related

behaviors and can be

challenging to score

accurately.

- Establish clear, objective

criteria for scoring each

behavior before the

experiment begins. - Video

record the animals for later,

blinded scoring by multiple

observers to ensure

consistency.
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In Vitro Binding and Functional Activity
Target Species Assay Value

Serotonin Transporter

(SERT)
Human [3H]citalopram binding

Ki: 1.02 ± 0.06 nM[1]

[4]

Rat [3H]citalopram binding
Ki: 0.489 ± 0.039

nM[4]

Human [3H]5-HT uptake
IC50: 2.47 ± 0.41

nM[4]

5-HT1A Receptor Human
[3H]8-OH-DPAT

binding

Ki: 5.05 ± 1.07 nM[1]

[4]

Rat
[3H]8-OH-DPAT

binding
Ki: 5.09 ± 1.03 nM[4]

Human GTPγS binding

EC50: 98.0 ± 34.9 nM;

Intrinsic Activity: 70.0

± 6.3%[1][4]
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Animal Model Species
Dosing
Regimen

Primary
Efficacy
Endpoint

Side Effect
Observation

Forced

Swimming Test
Rat

1 mg/kg, p.o. for

2 weeks

Reduced

immobility time[1]
Not specified

Olfactory

Bulbectomy
Rat 1 and 2 weeks

Reduced

emotional scores

and open field

activity[1]

Not specified

Microdialysis Rat
3 and 10 mg/kg,

single dose

Dose-dependent

increase in

extracellular 5-

HT[1][4]

Not specified

Emesis Study Suncus murinus

10, 30, 60, 100

mg/kg, single

dose

N/A

Dose-dependent

increase in

vomiting

episodes[4]

Suncus murinus
60 mg/kg, p.o.

daily for 7 days
N/A

Number of

vomiting

episodes

decreased over

time[1][4]

Experimental Protocols
Assessment of Emesis in Suncus murinus

Animals: Male Suncus murinus are used as they have a reliable emetic reflex.

Acclimation: Animals are acclimated to the testing environment for a specified period.

Dosing: DSP-1053 is dissolved in a suitable vehicle (e.g., 40% polyethylene glycol) and

administered orally (p.o.) by gavage.[4]
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Observation: Immediately after dosing, each animal is placed in an individual observation

cage. The number of vomiting episodes (forceful expulsion of gastric contents) and retching

(rhythmic contractions of the abdomen without expulsion) are counted for a defined period,

typically 60 minutes.[4]

Data Analysis: The total number of emetic episodes and the number of animals that vomited

in each dose group are recorded and analyzed.

In Vitro [3H]5-HT Uptake Assay
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human serotonin

transporter (hSERT) are cultured under standard conditions.

Assay Preparation: Cells are harvested and washed.

Incubation: A suspension of the hSERT-CHO cells is incubated with various concentrations

of DSP-1053 and a fixed concentration of [3H]5-HT.

Termination: The uptake of [3H]5-HT is terminated by rapid filtration through glass fiber

filters, followed by washing to remove unbound radioactivity.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The concentration of DSP-1053 that inhibits 50% of the specific [3H]5-HT

uptake (IC50) is calculated.

Visualizations
Signaling Pathways of DSP-1053
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Caption: Dual mechanism of DSP-1053: SERT inhibition and 5-HT1A receptor partial agonism.
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Emesis Assessment Protocol
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Caption: Workflow for assessing the emetic potential of DSP-1053 in a preclinical model.
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Caption: Troubleshooting guide for managing high emesis in preclinical studies of DSP-1053.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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